1,3-Dibromo-5-ethynylbenzene
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Overview
Description
1,3-Dibromo-5-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 5 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethynylbenzene can be synthesized through a multi-step process involving the bromination of ethynylbenzene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the bromine atoms with another electrophile.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron bromide (FeBr3) or aluminum bromide (AlBr3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substituted Benzene Derivatives: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Carboxylic Acids and Alkanes: Through oxidation and reduction reactions, respectively.
Scientific Research Applications
1,3-Dibromo-5-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-ethynylbenzene involves its ability to undergo electrophilic aromatic substitution reactionsThis process is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more reactive towards electrophiles .
Comparison with Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound used in similar applications.
1,3-Dibromo-2-ethynylbenzene: A structural isomer with different substitution patterns.
Uniqueness: 1,3-Dibromo-5-ethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1,3-dibromo-5-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRPTYGFRUXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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